molecular formula C9H17NO4 B14614043 Nitric acid--cyclonon-2-en-1-ol (1/1) CAS No. 60996-40-9

Nitric acid--cyclonon-2-en-1-ol (1/1)

Cat. No.: B14614043
CAS No.: 60996-40-9
M. Wt: 203.24 g/mol
InChI Key: URUORTPAOJLVQE-UHFFFAOYSA-N
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Description

Nitric acid--cyclonon-2-en-1-ol (1/1) is a molecular complex formed between nitric acid (HNO₃) and cyclonon-2-en-1-ol, a nine-membered cyclic alcohol with an unsaturated double bond at the 2-position. Cyclonon-2-en-1-ol’s larger ring size may influence steric effects and stability compared to smaller cycloalkenols, though experimental data remain sparse.

Properties

CAS No.

60996-40-9

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

cyclonon-2-en-1-ol;nitric acid

InChI

InChI=1S/C9H16O.HNO3/c10-9-7-5-3-1-2-4-6-8-9;2-1(3)4/h5,7,9-10H,1-4,6,8H2;(H,2,3,4)

InChI Key

URUORTPAOJLVQE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C=CCC1)O.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitric acid–cyclonon-2-en-1-ol (1/1) typically involves the reaction of cyclonon-2-en-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of nitric acid–cyclonon-2-en-1-ol (1/1) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Nitric acid–cyclonon-2-en-1-ol (1/1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitric acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from -10°C to 50°C.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of nitric acid–cyclonon-2-en-1-ol (1/1) can yield cyclonon-2-en-1-one or cyclonon-2-en-1-carboxylic acid, while reduction can produce cyclonon-2-en-1-ol or cyclononane.

Scientific Research Applications

Nitric acid–cyclonon-2-en-1-ol (1/1) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: It is used in biochemical studies to investigate the effects of nitric acid derivatives on biological systems.

    Industry: Nitric acid–cyclonon-2-en-1-ol (1/1) is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of nitric acid–cyclonon-2-en-1-ol (1/1) involves the release of nitric oxide (NO) from the nitric acid moiety. Nitric oxide is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide from the compound is triggered by specific conditions, such as changes in pH or the presence of reducing agents. The molecular targets of nitric oxide include guanylate cyclase, which mediates the production of cyclic guanosine monophosphate (cGMP), leading to various downstream effects.

Comparison with Similar Compounds

Structural and Physical Properties

Cycloalkenols:

Compound CAS Number Ring Size Boiling Point (°C) Solubility in HNO₃ Key Hazards (GHS)
Cyclonon-2-en-1-ol Not reported 9 Not available Moderate (inferred) Likely irritant (skin/eyes)
Cyclooct-2-en-1-ol 3212-75-7 8 ~200 (estimated) Low 100% concentration; no acute toxicity data
Cyclohept-2-en-1-ol 3393-65-5 7 ~185 High Flammable liquid

The nine-membered ring in cyclonon-2-en-1-ol introduces greater conformational flexibility but reduced ring strain compared to smaller analogs like cyclooct-2-en-1-ol. This may enhance thermal stability but lower solubility in polar solvents like nitric acid.

Reactivity and Functional Behavior

  • Nitric Acid Adducts: Nitric acid complexes with alcohols typically exhibit enhanced oxidative or nitrating capabilities. For example, nitric acid combined with oxalic acid improves hematite dissolution at 50°C . While cyclonon-2-en-1-ol’s adduct may similarly enhance metal oxide dissolution, its larger hydrocarbon moiety could reduce reaction rates compared to smaller, more polar alcohols.
  • However, analogous additives like HEC (hydroxyethyl cellulose) and AAM (active aluminate mixture) in soil stabilization demonstrate how nitric acid complexes might improve material durability or cost-effectiveness in niche applications .

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